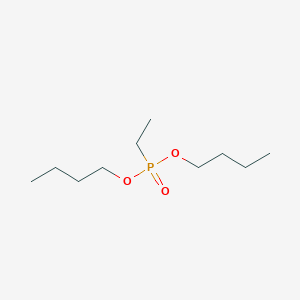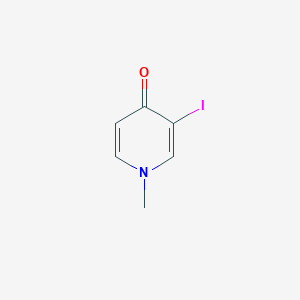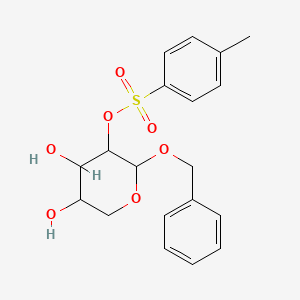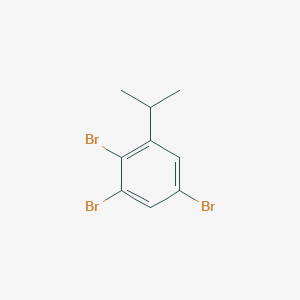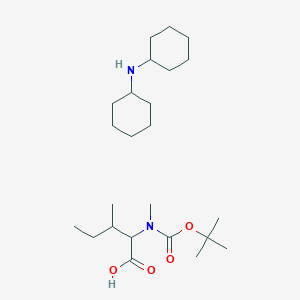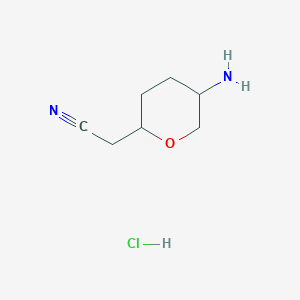
Lutetium oxalate tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lutetium oxalate tetrahydrate is a chemical compound with the formula Lu2(C2O4)3·4H2O. It is a rare earth metal compound that is often used in various scientific and industrial applications due to its unique properties. Lutetium, being the heaviest and hardest of the lanthanides, contributes to the compound’s stability and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lutetium oxalate tetrahydrate can be synthesized through an improved oxalate precipitation method. This involves reacting lutetium nitrate with oxalic acid in an aqueous solution, followed by the addition of ammonium oxalate to precipitate the this compound . The reaction is typically carried out at room temperature, and the resulting precipitate is filtered, washed, and dried.
Industrial Production Methods
Industrial production of this compound often involves a similar precipitation method but on a larger scale. The process includes the use of high-purity lutetium nitrate and oxalic acid, with careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lutetium oxalate tetrahydrate undergoes several types of chemical reactions, including:
Thermal Decomposition: When heated, it decomposes to form lutetium oxide (Lu2O3) through intermediate stages of lutetium carbonate (Lu2O2CO3).
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required to facilitate these reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, as well as oxidizing and reducing agents. The conditions for these reactions vary but often involve elevated temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the decomposition of this compound include lutetium oxide and lutetium carbonate. These products are often used in further chemical processes or applications .
Wissenschaftliche Forschungsanwendungen
Lutetium oxalate tetrahydrate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of lutetium oxalate tetrahydrate in radiopharmaceutical applications involves its ability to deliver targeted radiation to cancer cells. The lutetium ion binds to specific receptors on the surface of cancer cells, allowing for precise delivery of radiation and minimizing damage to surrounding healthy tissue . This targeted approach enhances the efficacy of cancer treatments and reduces side effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lutetium Oxide (Lu2O3): Used in similar applications but has different physical properties and reactivity.
Lutetium Nitrate (Lu(NO3)3): Another precursor for lutetium compounds, used in various chemical syntheses.
Uniqueness
Lutetium oxalate tetrahydrate is unique due to its specific hydration state and the stability it provides in various chemical reactions. Its ability to decompose into lutetium oxide at relatively low temperatures compared to other lutetium compounds makes it particularly valuable in industrial applications .
Eigenschaften
Molekularformel |
C6H14Lu2O16 |
|---|---|
Molekulargewicht |
692.10 g/mol |
IUPAC-Name |
lutetium;oxalic acid;tetrahydrate |
InChI |
InChI=1S/3C2H2O4.2Lu.4H2O/c3*3-1(4)2(5)6;;;;;;/h3*(H,3,4)(H,5,6);;;4*1H2 |
InChI-Schlüssel |
LZVSGNONOZJYPG-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.[Lu].[Lu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


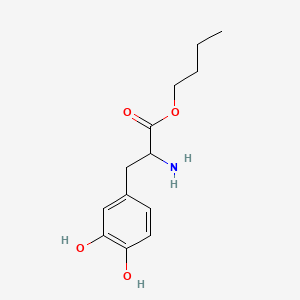
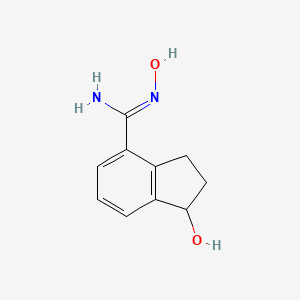
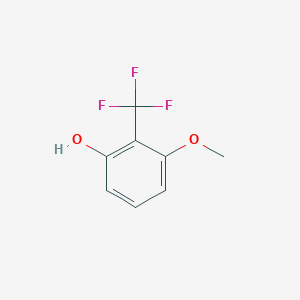


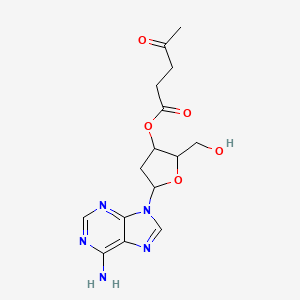
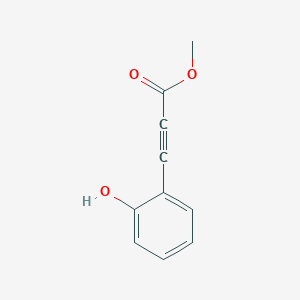
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B15093333.png)
